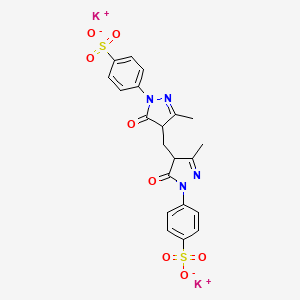
Oxonol Yellow K
Vue d'ensemble
Description
Oxonol Yellow K, also known as 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt, is a chemical compound with the molecular formula C21H16K2N4O8S2 and a molecular weight of 594.70 g/mol . It appears as a light yellow to orange powder or crystal and is primarily used as a dye in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxonol Yellow K involves the reaction of 4-sulfophenylhydrazine with acetoacetic ester to form 4-sulfophenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with formaldehyde to produce the final compound, 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the desired powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxonol Yellow K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this reaction is less common.
Substitution: The sulfonate groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can produce various substituted pyrazolone derivatives .
Applications De Recherche Scientifique
Oxonol Yellow K has a wide range of applications in scientific research, including:
Mécanisme D'action
Oxonol Yellow K functions as a voltage-sensitive dye, which means it can respond to changes in membrane potential. It is particularly effective in activating large-conductance calcium-activated potassium channels (BK channels). The dye binds to the β1 and β4 subunits of these channels, leading to their activation and subsequent changes in cellular excitability . This mechanism is crucial for its use in various biological assays and research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxonol VI: Another voltage-sensitive dye with similar applications but different spectral properties.
DiBAC4(3): A widely used oxonol dye for measuring membrane potential changes in cells.
DiSBAC2(3): Similar to DiBAC4(3) but with different substituents, affecting its binding and spectral characteristics.
Uniqueness of Oxonol Yellow K
This compound is unique due to its specific binding affinity for the β1 and β4 subunits of BK channels, which makes it particularly useful for studies involving these channels. Its distinct spectral properties also make it suitable for various analytical techniques where other oxonol dyes may not be as effective .
Propriétés
IUPAC Name |
dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18K2N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)
![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)
![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)
![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)
![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482157.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482158.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)
![7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482161.png)
![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)
